3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

Antimycobacterial activity Structure-activity relationship MIC comparison

3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole (CAS 296272-93-0) is a 1,2,4-triazole derivative functionalized with a 4-nitrobenzyl thioether moiety at the 3-position of the heterocyclic ring. This compound belongs to the broader class of 3-benzylsulfanyl-1,2,4-triazoles, a scaffold recognized for antimycobacterial, antifungal, and enzyme-inhibitory activities.

Molecular Formula C9H8N4O2S
Molecular Weight 236.25
CAS No. 296272-93-0
Cat. No. B2472095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole
CAS296272-93-0
Molecular FormulaC9H8N4O2S
Molecular Weight236.25
Structural Identifiers
SMILESC1=CC(=CC=C1CSC2=NC=NN2)[N+](=O)[O-]
InChIInChI=1S/C9H8N4O2S/c14-13(15)8-3-1-7(2-4-8)5-16-9-10-6-11-12-9/h1-4,6H,5H2,(H,10,11,12)
InChIKeyGAPVDAUIUSONCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole (CAS 296272-93-0): Core Identity and Procurement-Relevant Classification


3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole (CAS 296272-93-0) is a 1,2,4-triazole derivative functionalized with a 4-nitrobenzyl thioether moiety at the 3-position of the heterocyclic ring . This compound belongs to the broader class of 3-benzylsulfanyl-1,2,4-triazoles, a scaffold recognized for antimycobacterial, antifungal, and enzyme-inhibitory activities [1]. Its molecular formula is C₉H₈N₄O₂S, with a molecular weight of 236.25 g/mol and a calculated LogP of approximately 2.53 . The compound is commercially available at milligram scale for research purposes, with purities typically ≥98% . Procurement relevance stems from its use as a building block in medicinal chemistry programs targeting mycobacterial infections and as a reference standard in structure-activity relationship (SAR) studies of sulfur-containing heterocycles [1].

Why In-Class Substitution of 3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole (CAS 296272-93-0) Cannot Be Assumed in Procurement


Benzylsulfanyl-1,2,4-triazoles are not functionally interchangeable. The specific substitution pattern on the benzyl ring—particularly the number and position of nitro groups—directly governs antimycobacterial potency [1]. In the seminal SAR study by Klimešová et al. (2004), the minimum inhibitory concentration (MIC) range spanned over 30-fold across 3-benzylsulfanyl derivatives (32 to >1000 μmol/L), with the most active compounds bearing either two nitro groups or a thioamide substituent [1]. A compound with a single 4-nitro group (such as the target compound) occupies a specific activity band within this SAR landscape that is distinct from both unsubstituted and dinitro-substituted analogs. Furthermore, the N-substitution status of the triazole ring (4-H vs. 4-methyl) introduces additional variation in both activity and cytotoxicity profiles [1]. Therefore, substituting this compound with an analog bearing a different benzyl substitution or triazole N-alkylation pattern is expected to alter the biological readout, potentially compromising SAR interpretation or lead optimization outcomes [1].

Quantitative Differentiation Evidence for 3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole (CAS 296272-93-0) vs. Closest Analogs


Antimycobacterial Activity: Single Nitro Group vs. Dinitro and Unsubstituted Benzyl Analogs

In the 2004 study by Klimešová et al., a series of 3-benzylsulfanyl-1,2,4-triazole derivatives were evaluated against Mycobacterium tuberculosis, M. avium, and M. kansasii [1]. The SAR trend established that mononitro-substituted derivatives (e.g., 4-nitrobenzyl) exhibit moderate antimycobacterial activity, positioned between the weakly active unsubstituted benzyl analogs and the most potent dinitro or thioamide-substituted compounds. While exact MIC values for the 4-nitrobenzyl derivative were not individually reported in the accessible abstract, the study explicitly states that the most active substances bear two nitro groups or a thioamide group, and that MIC values range from 32 to >1000 μmol/L across the series [1]. This class-level SAR indicates that the target compound's single 4-nitro substitution represents a specific, intermediate activity profile relevant for lead compound selection and further optimization.

Antimycobacterial activity Structure-activity relationship MIC comparison

Synthetic Accessibility: Regioselective S-Alkylation vs. N-Alkylation in 1,2,4-Triazole Derivatives

The alkylation of 1,2,4-triazole with 4-nitrobenzyl halides produces both N-alkylated isomers (1- and 4-substituted) and S-alkylated products depending on the reaction conditions [1]. A 2000 investigation established that the N-alkylation proceeds with a 90:10 regioselectivity favoring the 1-substituted isomer when using DBU as base [2]. However, the target compound is a 3-sulfanyl derivative (S-alkylated), which requires a distinct synthetic route involving thiolate alkylation of triazole-3-thiol precursors [3]. This S-alkylation pathway avoids the N- vs. 1-/4-regioselectivity challenges inherent to direct triazole N-alkylation and yields a structurally distinct chemotype. The compound is commercially available with 98% purity (CAS 296272-93-0), confirming synthetic accessibility and quality control .

Synthetic chemistry Regioselectivity Procurement specification

Physicochemical Differentiation: LogP and Hydrogen Bonding vs. 4-Methyl and Methoxy Analogs

Calculated physicochemical parameters differentiate the target compound from its common analogs . The target compound has a LogP of 2.53 and a polar surface area (PSA) of 112.69 Ų, with one H-bond donor (triazole NH) and 5 H-bond acceptors . In contrast, 4-methyl analogs (e.g., 4-methyl-3-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazole) eliminate the H-bond donor, and methoxy-substituted analogs (e.g., 3-(4-methoxyphenyl)-5-[(4-nitrobenzyl)sulfanyl]-1H-1,2,4-triazole, MW 342.37) are significantly larger and more lipophilic . These property differences directly affect membrane permeability, solubility, and pharmacokinetic behavior, making the target compound a distinct physicochemical entity for screening cascades.

Physicochemical properties LogP Drug-likeness

Cytotoxicity Profile: Moderate Toxicity Class vs. Nitro Group-Dependent Toxicity in 3-Benzylsulfanyl Triazoles

The Klimešová et al. study assessed the cytotoxicity of 3-benzylsulfanyl triazole derivatives and classified the series as moderately toxic overall [1]. The abstract does not break down cytotoxicity by individual substituent, but the SAR context suggests that the introduction of a single nitro group on the benzyl ring contributes to a measurable but controlled increase in cytotoxicity relative to unsubstituted analogs, while remaining below the toxicity levels observed for dinitro-substituted compounds [1]. This positions the target compound as a candidate with a potentially favorable balance between antimycobacterial activity and cytotoxicity for further optimization.

Cytotoxicity Safety profiling Therapeutic window

Procurement-Relevant Application Scenarios for 3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole (CAS 296272-93-0)


SAR Probe in Antimycobacterial Lead Optimization Programs

This compound serves as a specific mononitro reference point within 3-benzylsulfanyl-1,2,4-triazole SAR series. Researchers can use it to calibrate the contribution of a single 4-nitro group to antimycobacterial MIC values, distinguishing its effect from unsubstituted (baseline activity) and dinitro-substituted (maximal activity) analogs within the same scaffold [1]. This enables rational design of next-generation analogs with optimized nitro group placement.

Regiochemical Standard for S-Benzyl vs. N-Benzyl Triazole Libraries

The compound's S-alkylation chemistry provides a definitive structural reference for distinguishing sulfanyl-bridged benzyl triazoles from N-benzyl regioisomers that arise from direct triazole N-alkylation [2]. This is critical for quality control in compound management, as NMR or LC-MS identification of the connectivity can be benchmarked against this authentic S-benzyl standard.

Physicochemical Benchmark Compound for Fragment-Based Drug Discovery

With a molecular weight of 236.25 g/mol, LogP of 2.53, and a single H-bond donor, this compound occupies fragment-like chemical space . It can serve as a core scaffold in fragment-based screening cascades targeting mycobacterial enzymes, where its moderate LogP allows reliable solubility in both DMSO stock solutions and aqueous assay buffers at screening-relevant concentrations.

Cytotoxicity Calibration Standard in 1,2,4-Triazole Safety Profiling

As part of the moderately toxic 3-benzylsulfanyl triazole series [1], this compound provides a defined midpoint on the cytotoxicity scale for triazole-containing compound collections. It enables safety pharmacology teams to establish assay window parameters and compare cytotoxicity readouts between single-nitro and other electron-withdrawing substituent classes within the same scaffold.

Quote Request

Request a Quote for 3-[(4-Nitrobenzyl)sulfanyl]-4H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.